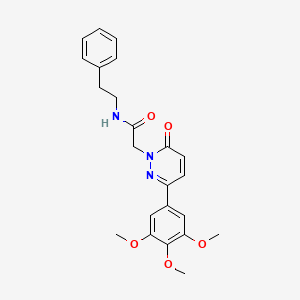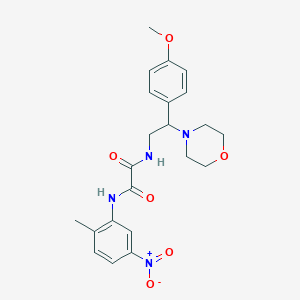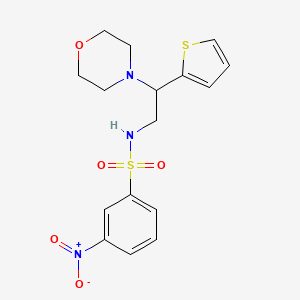![molecular formula C21H21N3O4S2 B3309481 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 941976-66-5](/img/structure/B3309481.png)
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Vue d'ensemble
Description
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide, commonly known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. ABT-737 has shown promising results in the treatment of various cancers, including leukemia, lymphoma, melanoma, and solid tumors.
Mécanisme D'action
The mechanism of action of ABT-737 involves the disruption of the balance between anti-apoptotic and pro-apoptotic proteins in cancer cells. Anti-apoptotic (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide family proteins are overexpressed in many types of cancer, leading to the suppression of apoptosis and increased cell survival. ABT-737 selectively binds to the hydrophobic groove of anti-apoptotic proteins, preventing their interaction with pro-apoptotic proteins and leading to the activation of caspases and apoptosis.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in various types of cancer cells, including leukemia, lymphoma, melanoma, and solid tumors. In addition, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, ABT-737 has also been shown to have off-target effects, such as the inhibition of platelet aggregation, which may limit its clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-737 has several advantages for lab experiments, including its high selectivity for anti-apoptotic (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide family proteins, its ability to induce apoptosis in cancer cells, and its ability to enhance the efficacy of chemotherapy and radiation therapy. However, its low solubility and stability may limit its use in certain experiments.
Orientations Futures
For ABT-737 research include the development of more potent and selective inhibitors, the investigation of its off-target effects, and the identification of biomarkers that can predict its efficacy in different types of cancer. In addition, the combination of ABT-737 with other targeted therapies, such as immunotherapy and epigenetic therapy, may enhance its efficacy and reduce its limitations.
Applications De Recherche Scientifique
ABT-737 has been extensively studied in preclinical and clinical trials for the treatment of cancer. It has been shown to induce apoptosis in cancer cells by selectively binding to the hydrophobic groove of anti-apoptotic (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide family proteins, such as this compound, Bcl-xL, and Bcl-w. This binding prevents the interaction between anti-apoptotic and pro-apoptotic proteins, leading to the activation of caspases and subsequent apoptosis.
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-2-11-24-18-5-3-4-6-19(18)29-21(24)22-20(25)16-7-9-17(10-8-16)30(26,27)23-12-14-28-15-13-23/h2-10H,1,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOWICVUQUGBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3309398.png)
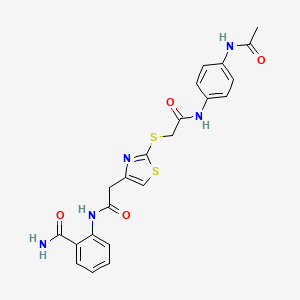
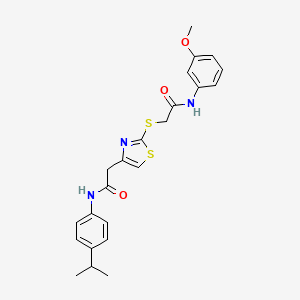
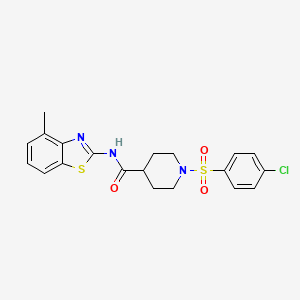
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B3309434.png)
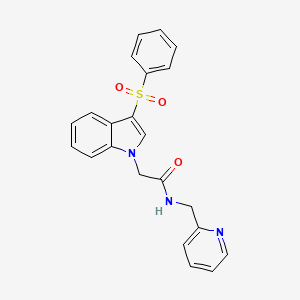
![2-benzenesulfonamido-N-[2-(3-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B3309444.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B3309452.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B3309459.png)
![N-(3,4-dimethoxyphenethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3309461.png)
